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molecular formula C9H9N3O B8435225 6-Acetylaminomethyl-2-pyridinecarbonitrile CAS No. 135450-26-9

6-Acetylaminomethyl-2-pyridinecarbonitrile

Cat. No. B8435225
M. Wt: 175.19 g/mol
InChI Key: SVQUHPPWRFFGSM-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

Acetic anhydride (1.29 ml) was added dropwise to a mixture of 6-aminomethyl-2-pyridinecarbonitrile hydrochloride (2.10 g) in pyridine (21 ml). The solution was stirred for four hours at ambient temperature and evaporated in vacuo. The residue was mixed with aqueous potassium carbonate and extracted with ethyl acetate. The extract was dried over magnesium sulfate and evaporated in vacuo to give 6-(acetylaminomethyl)-2-pyridinecarbonitrile (1.72 g).
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.Cl.[NH2:9][CH2:10][C:11]1[N:16]=[C:15]([C:17]#[N:18])[CH:14]=[CH:13][CH:12]=1>N1C=CC=CC=1>[C:5]([NH:9][CH2:10][C:11]1[N:16]=[C:15]([C:17]#[N:18])[CH:14]=[CH:13][CH:12]=1)(=[O:7])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.29 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.NCC1=CC=CC(=N1)C#N
Name
Quantity
21 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for four hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with aqueous potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NCC1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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